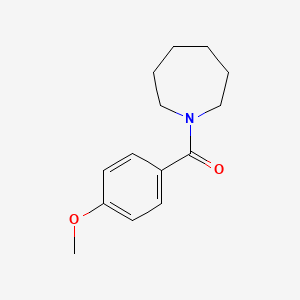![molecular formula C18H19NO B5514142 phenyl[4-(1-piperidinyl)phenyl]methanone CAS No. 106947-61-9](/img/structure/B5514142.png)
phenyl[4-(1-piperidinyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl[4-(1-piperidinyl)phenyl]methanone is a chemical compound with the linear formula C19H21NO2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of phenyl[4-(1-piperidinyl)phenyl]methanone is represented by the linear formula C19H21NO2 . The molecular weight of this compound is 295.385 .Physical And Chemical Properties Analysis
Phenyl[4-(1-piperidinyl)phenyl]methanone has a molecular weight of 295.385 and a linear formula of C19H21NO2 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility are not available in the current resources.Applications De Recherche Scientifique
Therapeutic Effects of Chemical Chaperones
Research on 4-phenylbutyric acid (4-PBA), a compound with a phenyl group that may share some structural similarities with phenyl[4-(1-piperidinyl)phenyl]methanone, highlights its use as a chemical chaperone. This application is crucial for maintaining proteostasis, preventing misfolded protein aggregation, and alleviating endoplasmic reticulum stress, which is instrumental in folding proteins for membrane usage or secretion. The therapeutic potential of 4-PBA spans various pathologies, underlining the significance of chemical chaperones in biomedical research (Kolb et al., 2015).
Methanotrophs in Biotechnological Applications
The study of methanotrophs, bacteria that utilize methane as their carbon source, reveals a broad spectrum of biotechnological applications. These include the production of single-cell protein, biopolymers, and components for nanotechnology, demonstrating the versatility of microbial processes in utilizing methane, a compound related to methanone derivatives in the context of carbon utilization and transformation. Such research underscores the potential of biological systems in addressing environmental challenges and creating sustainable solutions (Strong, Xie, & Clarke, 2015).
Advances in Drug Delivery Systems
Layer-by-layer (LbL) films and microcapsules sensitive to pH and sugar have been explored for targeted drug delivery. This research avenue, focusing on the controlled release of pharmaceuticals in response to specific biological conditions, may find relevance in the use of compounds like phenyl[4-(1-piperidinyl)phenyl]methanone for encapsulation or as a component of the LbL assembly. The ability to engineer these systems for precise delivery mechanisms highlights the intersection of materials science and pharmacology in advancing therapeutic technologies (Sato et al., 2011).
Propriétés
IUPAC Name |
phenyl-(4-piperidin-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(15-7-3-1-4-8-15)16-9-11-17(12-10-16)19-13-5-2-6-14-19/h1,3-4,7-12H,2,5-6,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDZERXKCULLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349919 |
Source


|
| Record name | Methanone, phenyl[4-(1-piperidinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, phenyl[4-(1-piperidinyl)phenyl]- | |
CAS RN |
106947-61-9 |
Source


|
| Record name | Methanone, phenyl[4-(1-piperidinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,3S*)-7-[4-(2-thienyl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5514062.png)



![[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514090.png)
![[(3R*,4R*)-1-(2,3-dimethoxybenzyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514096.png)
![8-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5514097.png)

![4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-phenylmorpholine](/img/structure/B5514129.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B5514150.png)
![4-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5514151.png)

![N-[(3S*,4R*)-1-[(2-fluoro-5-methylphenyl)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5514173.png)